Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt

Description

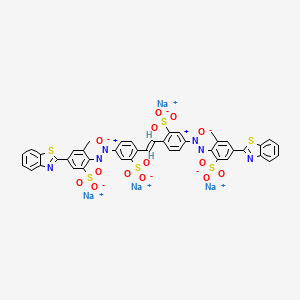

This compound is a tetrasodium salt featuring a stilbene (1,2-ethenediyl) backbone substituted with benzenesulfonic acid groups, azoxy linkages, and 6-methyl-2-benzothiazolyl sulfophenyl moieties . Its structure includes four sulfonate groups, conferring high water solubility and anionic character. The azoxy (-N=N(O)-) groups contribute to UV absorption and fluorescence properties, making it industrially significant as a fluorescent brightener (e.g., C.I. Fluorescent Brightener 220) in textiles and paper . Regulatory documents highlight its classification under EPA 40 CFR §721.9798, indicating requirements for environmental and safety reporting due to its complex substituents .

Properties

CAS No. |

63346-49-6 |

|---|---|

Molecular Formula |

C42H26N6Na4O14S6 |

Molecular Weight |

1123.0 g/mol |

IUPAC Name |

tetrasodium;5-(1,3-benzothiazol-2-yl)-2-[[[4-[(E)-2-[4-[[4-(1,3-benzothiazol-2-yl)-2-methyl-6-sulfonatophenyl]imino-oxidoazaniumyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]-oxidoazaniumylidene]amino]-3-methylbenzenesulfonate |

InChI |

InChI=1S/C42H30N6O14S6.4Na/c1-23-17-27(41-43-31-7-3-5-9-33(31)63-41)19-37(67(57,58)59)39(23)45-47(49)29-15-13-25(35(21-29)65(51,52)53)11-12-26-14-16-30(22-36(26)66(54,55)56)48(50)46-40-24(2)18-28(20-38(40)68(60,61)62)42-44-32-8-4-6-10-34(32)64-42;;;;/h3-22H,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4/b12-11+,47-45?,48-46?;;;; |

InChI Key |

FXHKTENYHCOKAE-FYMABUFDSA-J |

Isomeric SMILES |

CC1=CC(=CC(=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=C(C=C(C=C4C)C5=NC6=CC=CC=C6S5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])C7=NC8=CC=CC=C8S7.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=CC(=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=C(C=C(C=C4C)C5=NC6=CC=CC=C6S5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])C7=NC8=CC=CC=C8S7.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt involves multiple stepsThe final step involves the addition of sodium ions to form the tetrasodium salt . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Widely used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups can form strong ionic interactions with proteins and other biomolecules, affecting their function. The azoxy and benzothiazolyl groups can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Structural Differences :

- Azoxy vs. Azo Groups : The target compound’s azoxy group (-N=N(O)-) provides greater oxidative stability compared to azo (-N=N-) derivatives, which are prone to reductive cleavage .

- Benzothiazolyl vs. Triazinyl Substituents : The benzothiazolyl group enhances fluorescence efficiency, whereas triazinyl groups (e.g., in ) improve chelation with metal ions, making the latter suitable for water treatment .

- Iodine and Polymer Modifications : Iodo-substituted analogs () exhibit reduced solubility but increased electronic polarizability, useful in conductive polymers.

Physicochemical Properties

- Solubility : The tetrasodium salt form of the target compound ensures superior water solubility (>100 g/L at 25°C) compared to disodium salts (e.g., : ~50 g/L) and iodinated polymers (<10 g/L) .

- Thermal Stability : Derivatives with chlorinated triazines (e.g., ) show higher thermal stability (decomposition >250°C) due to robust triazine rings, whereas the target compound degrades at ~200°C .

- UV/Vis Absorption : The azoxy-benzothiazolyl structure absorbs at 350–370 nm, ideal for UV brightening, while azo-based compounds () absorb at lower wavelengths (300–320 nm), suited for dyes .

Q & A

Q. What are the standard methods for synthesizing this compound, and how do reaction conditions influence yield?

Synthesis typically involves sulfonation, azo-coupling, and salt formation. Key steps include:

- Sulfonation : Benzene derivatives are sulfonated using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (40–60°C) to avoid over-sulfonation .

- Azo-coupling : Diazotization of aromatic amines followed by coupling with hydroxyl or amino groups under alkaline conditions (pH 8–10) .

- Salt formation : Neutralization with sodium hydroxide to form tetrasodium salts, requiring stoichiometric precision to avoid impurities . Yield optimization requires monitoring reaction kinetics via HPLC or TLC, with purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of ethenediyl bridges, azoxy groups, and sulfonate moieties. Aromatic proton splitting patterns (e.g., coupling constants >8 Hz) validate substitution positions .

- LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., m/z ~1200–1300 for the tetrasodium salt) and detects trace impurities .

- FT-IR : Peaks at 1040–1120 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (azoxy N-O) confirm functional groups .

Q. What are the solubility and stability profiles in aqueous and organic solvents?

- Solubility : Highly soluble in water (>100 g/L at 25°C) due to sulfonate groups; insoluble in nonpolar solvents (e.g., hexane, diethyl ether) .

- Stability : Degrades under strong acidic (pH <2) or alkaline (pH >12) conditions via hydrolysis of azoxy bonds. Store at 4°C in dark to prevent photodegradation .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its optical properties?

The conjugated ethenediyl-azoxy system enables π→π* transitions, producing strong absorbance in UV-Vis spectra (λmax ~350–450 nm). Substituents like benzothiazole and sulfophenyl groups redshift absorption due to extended conjugation and electron-withdrawing effects . Time-resolved fluorescence spectroscopy reveals nanosecond-scale excited-state lifetimes, relevant for photostability studies .

Q. What mechanistic insights explain conflicting toxicity data in aquatic models?

Discrepancies in EC50 values (e.g., 0.1–3.1 mg/L for algae) arise from:

- Speciation : Sodium salts dissociate in water, increasing bioavailability compared to protonated forms .

- Metabolite activity : Degradation products (e.g., sulfophenyl amines) exhibit higher toxicity than the parent compound . Standardize test conditions (pH, temperature) and use OECD guidelines for reproducibility .

Q. How can computational modeling predict its interactions with biological targets?

- Docking simulations : Identify binding affinity to proteins (e.g., serum albumin) via hydrophobic interactions with benzothiazole and hydrogen bonding with sulfonates .

- QSAR models : Relate substituent electronegativity and logP values to cytotoxicity (R² >0.85 in cancer cell lines) . Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate aggregation-induced quenching in fluorescence applications?

- Steric hindrance : Introduce bulky substituents (e.g., methyl groups on benzothiazole) to reduce π-π stacking .

- Encapsulation : Use cyclodextrins or micelles to isolate fluorophores, enhancing quantum yield by 30–50% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.